

Technical Support Center: Dealing with Cis/Trans Amide Rotamers in NMR

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Compound of Interest

Compound Name: 1-(Cyanoacetyl)pyrrolidine

Cat. No.: B082859

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Welcome to the technical support center. As a Senior Application Scientist, I've frequently assisted researchers in navigating the complexities of NMR spectroscopy. One of the most common challenges, particularly in drug development and peptide chemistry, is the presence of cis/trans amide rotamers. This guide is designed to provide you with a clear understanding of this phenomenon and practical, field-proven strategies to manage it in your experiments.

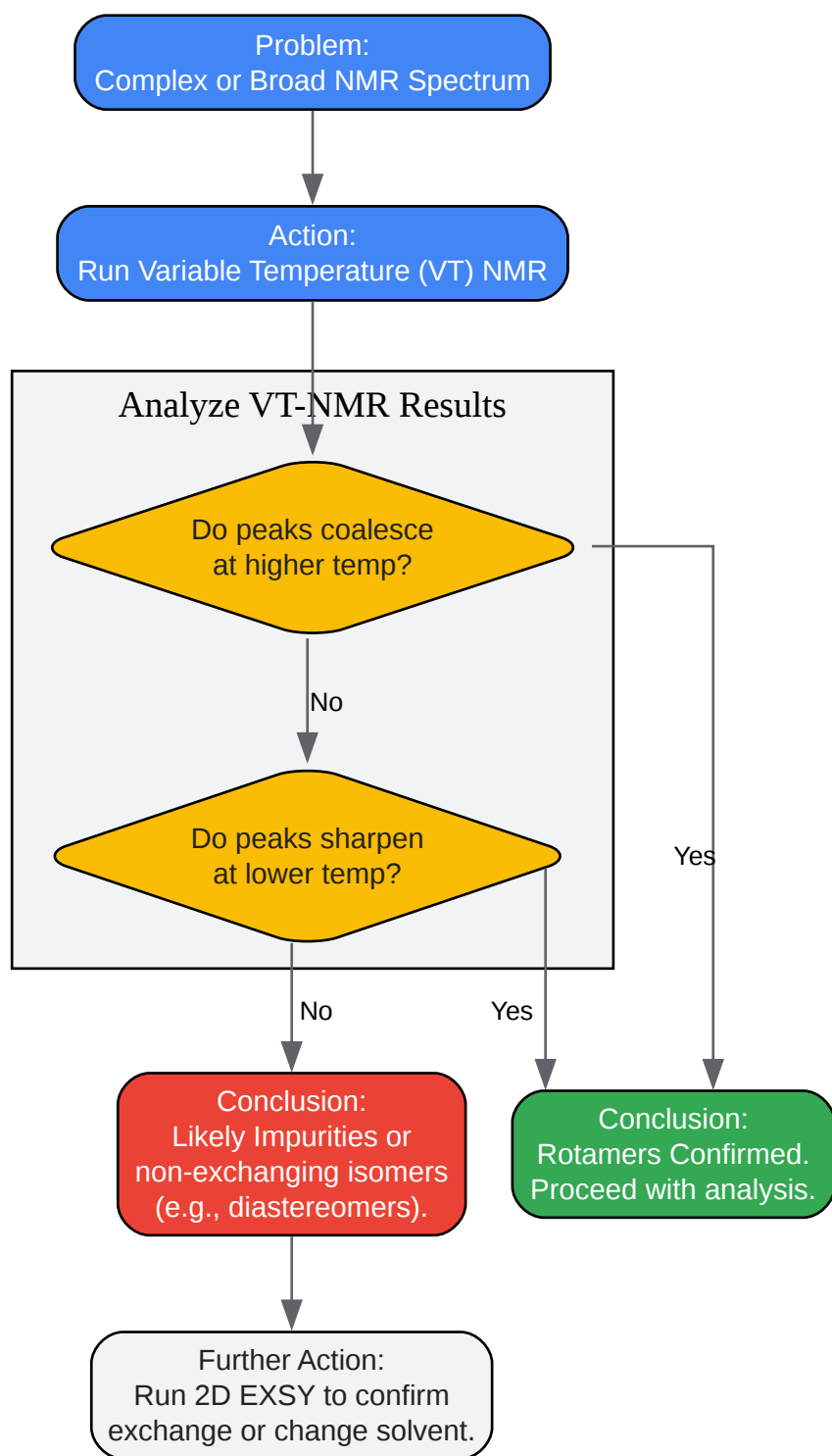
Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind amide rotamerism.

Q1: What are cis/trans amide rotamers and why do they form?

Amide rotamers are conformational isomers that arise from the restricted rotation around the carbon-nitrogen (C-N) bond of an amide. This restriction is not due to a true double bond, but rather to the partial double bond character that results from resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group.^{[1][2]}

This resonance creates a significant energy barrier to rotation—typically 54–84 kJ/mol—which is high enough to slow the interconversion between the cis and trans conformations on the NMR timescale.^{[3][4]} Consequently, both isomers can be observed simultaneously in solution.



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